1,1-Dimethoxy-2-nitroethane
Overview
Description
1,1-Dimethoxy-2-nitroethane is an organic compound with the molecular formula C4H9NO4 It is characterized by the presence of two methoxy groups and a nitro group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-nitroethane can be synthesized through several methods. One common approach involves the reaction of nitromethane with trimethoxymethane in the presence of a catalyst such as zinc(II) chloride. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-2-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used to replace the methoxy groups under acidic or basic conditions.
Major Products Formed:
Reduction: 1,1-Dimethoxy-2-aminoethane.
Substitution: Depending on the nucleophile, products such as 1,1-dialkoxy-2-nitroethane can be formed.
Scientific Research Applications
1,1-Dimethoxy-2-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in cellular pathways and functions, making it a compound of interest in biochemical research .
Comparison with Similar Compounds
Nitroethane: A simpler nitro compound with similar reactivity but lacking the methoxy groups.
1,1-Diethoxy-2-nitroethane: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness: 1,1-Dimethoxy-2-nitroethane is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1,1-dimethoxy-2-nitroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c1-8-4(9-2)3-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNXPQCFISEEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466425 | |
Record name | 1,1-Dimethoxy-2-nitroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69425-53-2 | |
Record name | 1,1-Dimethoxy-2-nitroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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